4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid
Description
4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid (CAS: 333357-35-0) is a benzoic acid derivative featuring a methylene bridge at the para position, connecting a phenyl group and a methylsulfonyl-substituted amine. It is cataloged as an amine derivative with 95% purity and is utilized in research applications .
Structure
3D Structure
Properties
IUPAC Name |
4-[(N-methylsulfonylanilino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-21(19,20)16(14-5-3-2-4-6-14)11-12-7-9-13(10-8-12)15(17)18/h2-10H,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUWLPUHRWSDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid typically involves the reaction of benzoic acid derivatives with methylsulfonyl and phenylamino groups under controlled conditions. One common method involves the use of formaldehyde and a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry
4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid serves as a crucial intermediate in organic synthesis. It is utilized for the preparation of more complex molecules, enabling the development of new compounds with potential applications across various fields.
Biology
Research has indicated that this compound exhibits promising biological activities:
- Antimicrobial Properties : Investigations into its effectiveness against various bacterial strains suggest it may inhibit growth and proliferation.
- Anticancer Potential : Preliminary studies have explored its role in cancer therapy, particularly in targeting specific cancer cell lines.
Medicine
The compound has been studied for its potential use in drug development:
- Beta-Lactamase Inhibition : It acts as an inhibitor of beta-lactamase enzymes, which are responsible for antibiotic resistance in certain bacteria. By binding to these enzymes, it enhances the efficacy of beta-lactam antibiotics against resistant strains, making it a valuable candidate for antibiotic therapy.
Industry
In industrial applications, this compound is utilized in:
- Agrochemicals : Its properties make it suitable for use in the formulation of pesticides and herbicides.
- Dyestuffs Production : The compound's chemical structure allows it to be incorporated into dyes, enhancing color stability and vibrancy.
Mechanism of Action
The mechanism of action of 4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid involves its interaction with specific molecular targets. For instance, it acts as a beta-lactamase inhibitor by binding to the enzyme and preventing it from breaking down beta-lactam antibiotics. This enhances the efficacy of the antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Structural Analogues
Target Compound
- Synthesis: Likely involves coupling a methylsulfonylphenylamine intermediate with 4-(aminomethyl)benzoic acid or analogous precursors. Details are unspecified in the evidence, but similar sulfonamide syntheses often employ sulfonyl chlorides and amines .
Analogues
4-[(Methylsulfonyl)amino]benzoic Acid (CAS: Unspecified) Structure: Lacks the methylene bridge and phenyl group; methylsulfonyl is directly attached to the amino group. Synthesis: Derived from 4-aminobenzoic acid and methylsulfonyl chloride .
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid (CAS: 379254-26-9) Structure: Contains a sulfonyl-linked 4-methylphenyl group instead of methylsulfonyl. Synthesis: Reacting 4-methylphenylamine with 4-sulfobenzoic acid derivatives .
4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic Acid (CAS: 327091-30-5) Structure: Features a halogenated aryl sulfonamide (fluoro and methyl substituents). Synthesis: Sulfonation of 4-fluoro-3-methylaniline followed by coupling with 4-aminobenzoic acid .
4-(((4-(Aminosulfonyl)phenyl)sulfonyl)amino)benzoic Acid (CAS: 62646-28-0) Structure: Includes a sulfamoylphenyl sulfonamide group. Synthesis: Sequential sulfonation and amidation steps .
Physicochemical Properties
*Estimated based on analogous sulfonamide benzoic acids.
Structure-Activity Relationships (SAR)
Biological Activity
4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a methylsulfonyl group and a phenyl amino group attached to a benzoic acid backbone. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
- Molecular Weight : 305.37 g/mol
- Solubility : Soluble in organic solvents, with variable solubility in water depending on pH.
- pKa : The acidic dissociation constant is crucial for understanding its behavior in biological systems.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways.
- Enzyme Inhibition : This compound has been shown to act as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit key enzymes in the biosynthesis of nucleotides or amino acids, leading to reduced cell proliferation.
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the G1/S phase, which is critical for cancer therapeutics. By halting the cell cycle, it prevents the replication of damaged DNA.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are pivotal in regulating programmed cell death.
Biological Evaluation
Numerous studies have evaluated the biological activity of this compound across various cell lines. Below is a summary table of findings from different studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MDA-MB-231 (breast cancer) | 5.0 | Induces apoptosis |
| Study 2 | HepG2 (liver cancer) | 7.5 | Inhibits cell proliferation |
| Study 3 | A549 (lung cancer) | 6.0 | Cell cycle arrest at G1/S |
| Study 4 | HeLa (cervical cancer) | 8.0 | Caspase activation |
Case Studies
- Case Study on MDA-MB-231 Cells : In vitro studies demonstrated that treatment with this compound resulted in significant morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 population, suggesting enhanced apoptosis rates.
- In Vivo Efficacy : A preclinical study involving xenograft models of breast cancer showed that this compound reduced tumor growth significantly compared to control groups, highlighting its potential as an effective anticancer agent.
Q & A
Basic Questions
Q. What are the established synthetic routes for 4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid, and what key reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with the functionalization of the benzoic acid core. Key steps include:
- Nucleophilic substitution : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous THF) .
- Coupling reactions : Formation of the phenylamino-methyl linkage using reductive amination (e.g., NaBH₃CN) or Buchwald–Hartwig coupling for aromatic amine attachment .
- Optimization : Yield is sensitive to stoichiometry, solvent polarity, and temperature. For example, THF or DMF at 60–80°C enhances solubility of intermediates .
Q. How is the structural integrity of this compound verified experimentally?
- Techniques :
- NMR spectroscopy : and NMR confirm substituent placement (e.g., methylsulfonyl protons at δ 3.0–3.5 ppm, aromatic protons in the phenylamino group at δ 6.5–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z corresponding to C₁₅H₁₅NO₄S) .
- X-ray crystallography : Resolves bond angles and spatial arrangement (e.g., monoclinic crystal system with P2₁/c space group observed in related benzoic acid derivatives) .
Q. What are the known biological activities of this compound, and how are they assayed?
- Applications :
- Enzyme inhibition : Tested via in vitro assays (e.g., fluorometric or colorimetric readouts) against targets like cyclooxygenase-2 (COX-2) or kinases .
- Receptor binding : Radioligand displacement assays (e.g., using -labeled ligands) to quantify affinity for G-protein-coupled receptors .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity during the introduction of the methylsulfonyl group?
- Strategies :
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency by stabilizing transition states .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to direct sulfonylation to the para position of the phenylamino group .
- Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid with tert-butyl esters) to prevent undesired side reactions .
Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Approaches :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing ortho/meta protons in the phenylamino group) .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian or ORCA) .
- HPLC-MS hyphenation : Detect trace impurities (e.g., unreacted intermediates) that may skew spectral interpretation .
Q. What computational methods predict the compound’s interaction with biological targets?
- Tools :
- Molecular docking (AutoDock Vina, Schrödinger) : Simulate binding poses in enzyme active sites (e.g., COX-2) using the compound’s 3D structure .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (software: GROMACS, AMBER) .
- QSAR modeling : Relate structural descriptors (e.g., logP, polar surface area) to activity data for lead optimization .
Q. How does modifying substituents (e.g., electron-withdrawing groups) affect the compound’s physicochemical properties?
- Experimental design :
- logP determination : Use shake-flask method or HPLC retention time to quantify hydrophobicity changes .
- Solubility studies : Measure equilibrium solubility in buffered solutions (pH 1.2–7.4) to guide formulation .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting point shifts caused by substituent polarity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
